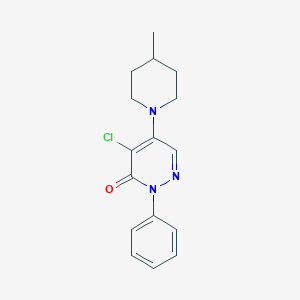
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, also known as DCMBS, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes by 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide could lead to various physiological effects, including the reduction of tumor growth and the treatment of osteoporosis.
Biochemical and Physiological Effects:
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the potential treatment of osteoporosis. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has also been studied for its potential antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in lab experiments is its potential as a ligand for the development of metal-organic frameworks. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in lab experiments is its potential toxicity, which could limit its use in vivo.
Zukünftige Richtungen
There are various future directions for the study of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, including the development of new synthetic methods, the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of cancer and osteoporosis, and the exploration of its potential as an antibacterial and antifungal agent. Further studies are also needed to determine the toxicity and pharmacokinetics of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in vivo.
Conclusion:
In conclusion, 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a potential inhibitor of carbonic anhydrase enzymes, and as a potential anticancer and osteoporosis treatment. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential and limitations.
Synthesemethoden
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. Other methods involve the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine hydrochloride or the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with diethylamine.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a precursor for the synthesis of sulfonamide-based drugs, and as a potential inhibitor of carbonic anhydrase enzymes. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H15Cl2NO2S |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-7-10(13)9(12)6-8(11)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
TXHUBFLSBLHILO-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)





![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)


![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)


